Semorphone hydrochloride
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Overview
Description
Semorphone hydrochloride is an opiate analogue that is an N-substituted derivative of oxymorphone. It is a partial agonist at μ-opioid receptors and is known for its potent analgesic properties. This compound is approximately twice as potent as morphine but exhibits a ceiling effect on both analgesia and respiratory depression, meaning these effects do not increase beyond a certain dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of semorphone hydrochloride involves the N-substitution of oxymorphone. The process typically includes the following steps:
Oxidation of Morphine: Morphine is oxidized to produce oxymorphone.
N-Substitution: Oxymorphone undergoes N-substitution with a suitable alkylating agent to form semorphone.
Hydrochloride Formation: The final step involves converting semorphone to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the ketone group in the morphinan ring structure.
Substitution: N-substitution reactions are common, where the nitrogen atom in the morphinan ring can be substituted with various alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or alkyl sulfonates are used for N-substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of semorphone.
Reduction Products: Reduced forms of semorphone, such as dihydrosemorphone.
Substitution Products: Various N-substituted derivatives depending on the alkylating agent used.
Scientific Research Applications
Semorphone hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Employed in research on pain management and the physiological effects of opioids.
Medicine: Investigated for its potential use as an analgesic with reduced risk of respiratory depression.
Industry: Utilized in the development of new opioid analgesics with improved safety profiles.
Mechanism of Action
Semorphone hydrochloride exerts its effects by acting as a partial agonist at μ-opioid receptors. These receptors are G-protein-coupled receptors located in the central nervous system. Upon binding to the μ-opioid receptor, this compound activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP levels, and reduced neuronal excitability. This results in analgesia and other opioid effects .
Comparison with Similar Compounds
Oxymorphone: The parent compound from which semorphone is derived.
Morphine: A naturally occurring opiate with similar analgesic properties.
Hydromorphone: Another semi-synthetic opioid with high potency.
Uniqueness: Semorphone hydrochloride is unique due to its partial agonist activity at μ-opioid receptors, which provides potent analgesia with a ceiling effect on respiratory depression. This makes it potentially safer than full agonists like morphine and oxymorphone .
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3 |
InChI Key |
PBGIBLLOMGURPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
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